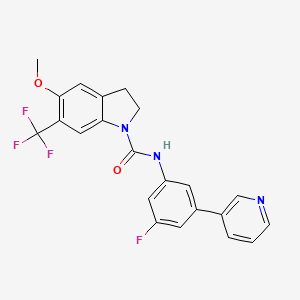
Scammonin I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Scammonin I is a resin glycoside compound derived from the roots of the plant Convolvulus scammonia, commonly known as scammony. This plant is native to the eastern Mediterranean region and has been used traditionally for its medicinal properties. This compound is known for its potent purgative effects and is a significant component of the scammony resin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Scammonin I is typically extracted from the roots of Convolvulus scammonia. The process involves incising the fresh root to obtain the gum resin, which is then processed to isolate the resin glycosides. The resin is soluble in ether, and the extraction process often involves the use of solvents like ether to separate the resin glycosides from other components .
Industrial Production Methods
Industrial production of scammonin involves large-scale extraction from the roots of Convolvulus scammonia. The roots are harvested, cleaned, and incised to collect the gum resin. The resin is then subjected to solvent extraction, typically using ether, to isolate the resin glycosides. The isolated glycosides are further purified using techniques such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Scammonin I undergoes various chemical reactions, including hydrolysis, esterification, and oxidation. The compound contains multiple hydroxyl groups, making it susceptible to esterification reactions with organic acids .
Common Reagents and Conditions
Major Products
The major products formed from the hydrolysis of scammonin include scammonic acid, isobutyric acid, and tiglic acid. Esterification reactions yield various ester derivatives of scammonin .
Wissenschaftliche Forschungsanwendungen
Scammonin I has several scientific research applications across different fields:
Chemistry: this compound is studied for its unique glycosidic structure and its reactivity in various chemical reactions.
Medicine: this compound’s potent purgative effects make it a subject of interest in pharmacological studies.
Industry: This compound is used in the production of purgative drugs and other medicinal formulations.
Wirkmechanismus
Scammonin I exerts its effects primarily through its interaction with bile in the small intestine. When scammonin combines with bile, it forms a strong purgative complex that stimulates the secretion of liver and intestinal glands. This leads to increased intestinal motility and the expulsion of intestinal contents .
Vergleich Mit ähnlichen Verbindungen
Scammonin I is part of a broader family of resin glycosides found in the Convolvulaceae family. Similar compounds include:
Jalapin: Another resin glycoside with potent purgative effects, derived from the roots of Ipomoea purga.
Convolvulin: Found in the roots of Convolvulus arvensis, this compound shares similar glycosidic structures and biological activities.
Orizabic acid A: A minor resin glycoside found in Convolvulus scammonia, similar in structure to scammonin.
This compound is unique due to its specific glycosidic structure and its potent purgative effects, which are more pronounced compared to some of its analogs .
Eigenschaften
CAS-Nummer |
145108-33-4 |
|---|---|
Molekularformel |
C50H84O21 |
Molekulargewicht |
1021.2 g/mol |
IUPAC-Name |
[30-[3,4-dihydroxy-6-methyl-5-[(E)-2-methylbut-2-enoyl]oxyoxan-2-yl]oxy-4,5,11,12-tetrahydroxy-6-(hydroxymethyl)-13,31-dimethyl-27-oxo-17-pentyl-2,7,9,14,16,28,32-heptaoxatetracyclo[27.3.1.03,8.010,15]tritriacontan-33-yl] 2-methylbutanoate |
InChI |
InChI=1S/C50H84O21/c1-9-12-18-21-30-22-19-16-14-13-15-17-20-23-32(52)66-43-40(69-47-38(58)37(57)39(28(7)62-47)67-45(59)25(4)10-2)29(8)63-50(44(43)68-46(60)26(5)11-3)71-42-36(56)34(54)31(24-51)65-49(42)70-41-35(55)33(53)27(6)61-48(41)64-30/h10,26-31,33-44,47-51,53-58H,9,11-24H2,1-8H3/b25-10+ |
InChI-Schlüssel |
DGRGOOVTCYVEDQ-KIBLKLHPSA-N |
SMILES |
CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)C)OC(=O)C(=CC)C)O)O |
Isomerische SMILES |
CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)C)OC(=O)/C(=C/C)/C)O)O |
Kanonische SMILES |
CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)C)OC(=O)C(=CC)C)O)O |
Aussehen |
Solid powder |
Key on ui other cas no. |
145108-33-4 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
11-((O-6-deoxy-4-O-2-methyl-1-oxo-2-butenyl)glucopyranosyl-(1-4)-O-6-deoxy-2-O-(2-methyl-1-oxobutyl)-mannopyranosyl-(1-2)-O-glucopyranosyl-(1-2)-6-deoxyglucopyranosyl)oxy-11-hydroxyhexadecanoic acid, intramol 1,3'''-ester scammonin I |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione](/img/structure/B1680805.png)



![2-[[2-[2-butyl-4-[(E)-3-hydroxy-2-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-3-oxoprop-1-enyl]pyrazol-3-yl]-5-methoxyphenoxy]methyl]benzoic acid](/img/structure/B1680813.png)

![(1'-ethyl-6,7-dihydro-5H-spiro[furo[2,3-f]indole-3,4'-piperidin]-5-yl)[2'-methyl-4'-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-4-yl]methanone](/img/structure/B1680816.png)




![(E)-3-(3,4-dichlorophenyl)-N-[5-[4-(5-hydroxy-1H-indol-3-yl)piperidin-1-yl]pentyl]prop-2-enamide](/img/structure/B1680825.png)


